molecular formula C12H14BClN2O4 B1527991 (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid CAS No. 1452577-78-4

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid

Cat. No.: B1527991
CAS No.: 1452577-78-4
M. Wt: 296.52 g/mol
InChI Key: FVVZLTHHMQQXQH-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C12H14BClN2O4 and its molecular weight is 296.52 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, the compound participates in two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that boronic acids and their esters are only marginally stable in water , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Its role in the suzuki-miyaura cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds , a fundamental process in the synthesis of complex organic molecules.

Action Environment

The action of (1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the stability of boronic acids and their esters in water could affect the compound’s action, efficacy, and stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction, in which the compound is often involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.

Properties

IUPAC Name

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClN2O4/c1-12(2,3)20-11(17)16-6-7(13(18)19)10-8(16)4-5-9(14)15-10/h4-6,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVZLTHHMQQXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1N=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid

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